molecular formula C20H19FN2OS B2803598 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide CAS No. 923226-25-9

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide

Cat. No. B2803598
M. Wt: 354.44
InChI Key: JJANWTJQZQAGEE-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

Thiazoles have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel compounds and their derivatives, including those with thiazol-4-yl and acetamide components, is a critical area of research, often aimed at exploring their biological activities. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). Such studies are pivotal for the development of new therapeutic agents targeting inflammation-related diseases.

Additionally, the creation of sulfide and sulfone derivatives of thiazole-2-amine/acetamide has been explored for antimicrobial properties, indicating a potential for the development of new antimicrobial agents (N. Badiger et al., 2013). This research direction is crucial in the fight against resistant microbial strains.

α-Glucosidase Inhibitory Activity

Compounds with thiazolidinedione and thiazol-2-amine structures have been evaluated for their α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes through the inhibition of this enzyme (Satish Koppireddi et al., 2014). The discovery of such inhibitors is vital for the development of novel antidiabetic medications.

Optoelectronic Properties

The exploration of thiazole-based polythiophenes for optoelectronic properties highlights the potential application of similar compounds in materials science, particularly in the development of materials for photovoltaic devices (P. Camurlu & N. Guven, 2015). This research avenue is significant for advancing solar energy technologies.

Anticancer Activity

Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents opens another potential application of similar compounds in oncology. The evaluation of such compounds against specific cancer cell lines can lead to the discovery of new anticancer drugs (A. Evren et al., 2019).

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-14-4-2-5-15(10-14)11-19(24)22-9-8-18-13-25-20(23-18)16-6-3-7-17(21)12-16/h2-7,10,12-13H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJANWTJQZQAGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide

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